Triclofylline

Description

BenchChem offers high-quality Triclofylline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triclofylline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

17243-70-8 |

|---|---|

Molecular Formula |

C11H13Cl3N4O4 |

Molecular Weight |

371.6 g/mol |

IUPAC Name |

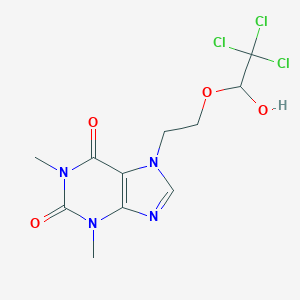

1,3-dimethyl-7-[2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl]purine-2,6-dione |

InChI |

InChI=1S/C11H13Cl3N4O4/c1-16-7-6(8(19)17(2)10(16)21)18(5-15-7)3-4-22-9(20)11(12,13)14/h5,9,20H,3-4H2,1-2H3 |

InChI Key |

VZKRRCHBLUTMPU-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCOC(C(Cl)(Cl)Cl)O |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCOC(C(Cl)(Cl)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Identity of Triclofylline: A Challenge in Pharmacological Investigation

Despite a comprehensive search for "Triclofylline" and its potential mechanism of action as a phosphodiesterase (PDE) inhibitor, no scientific literature or pharmacological data could be retrieved to substantiate this claim. The compound, identified by the Chemical Abstracts Service (CAS) number 17243-70-8 and the molecular formula C11H13Cl3N4O4, remains obscure within the public domain of pharmacological research.

Initial investigations into the mechanism of action of Triclofylline on phosphodiesterase yielded no direct results. Phosphodiesterases are a superfamily of enzymes that play a crucial role in signal transduction pathways by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of these enzymes is a well-established therapeutic strategy for a variety of conditions, including cardiovascular diseases, respiratory illnesses, and erectile dysfunction. However, "Triclofylline" does not appear in established pharmacological databases as a recognized PDE inhibitor.

Further attempts to elucidate the nature of this compound by searching for its chemical structure, brand names, or any alternative nomenclature also proved fruitless. The phonetic similarity to "Triclofos," a known sedative, was explored, but this line of inquiry led to a distinctly different class of medication with no established connection to phosphodiesterase inhibition.

The core of the scientific process relies on verifiable and accessible data. In the case of "Triclofylline," the absence of any peer-reviewed studies, clinical trial data, or even preliminary reports on its biological activity makes it impossible to construct the requested in-depth technical guide. The creation of detailed experimental protocols, quantitative data tables, and signaling pathway diagrams requires a foundation of existing research, which is currently unavailable for this specific compound.

Therefore, for the target audience of researchers, scientists, and drug development professionals, it is crucial to report that "Triclofylline" is not a recognized phosphodiesterase inhibitor based on currently available scientific information. The inquiry into its mechanism of action on phosphodiesterase cannot be fulfilled due to the lack of foundational data. It is possible that "Triclofylline" may be an internal developmental code name, a discontinued research compound, or a misnomer for another substance. Without further clarifying information or the publication of relevant scientific data, a detailed technical guide on its core mechanism of action on phosphodiesterase cannot be produced.

Investigating the Adenosine Receptor Affinity of Triclofylline: A Methodological and Pathway-Centric Guide

Absence of Specific Affinity Data for Triclofylline

Despite a comprehensive review of publicly available scientific literature, no specific quantitative data (e.g., Kᵢ, IC₅₀, or EC₅₀ values) detailing the binding affinity of Triclofylline for adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) has been found. Triclofylline is identified chemically as a xanthine derivative.[1] The xanthine chemical scaffold is well-known for its interaction with adenosine receptors, with many derivatives acting as antagonists.[2][3][4] However, the specific affinity profile of Triclofylline itself has not been characterized in published research.

This guide, therefore, provides a framework for researchers and drug development professionals on how to investigate the adenosine receptor affinity of a compound like Triclofylline. It outlines the relevant signaling pathways, detailed experimental protocols for determining receptor affinity, and the necessary data presentation formats, as per the core requirements of an in-depth technical analysis.

Adenosine Receptor Signaling Pathways

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of adenosine. They are categorized into four subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. The A₁ and A₃ receptors typically couple to inhibitory G proteins (Gᵢ/Gₒ), while the A₂ₐ and A₂ₑ receptors couple to stimulatory G proteins (Gₛ). This differential coupling leads to opposing effects on the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

Below are diagrams illustrating the canonical signaling pathways for Gᵢ/Gₒ and Gₛ coupled adenosine receptors.

Experimental Protocols for Determining Adenosine Receptor Affinity

To determine the binding affinity of a test compound such as Triclofylline for adenosine receptors, radioligand binding assays are the gold standard. Functional assays, such as cAMP measurement assays, are then used to determine whether the compound acts as an agonist or an antagonist.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the receptor and the ability of a test compound to displace it.

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific adenosine receptor subtype.

Materials:

-

Cell membranes expressing the human adenosine receptor subtype of interest (A₁, A₂ₐ, A₂ₑ, or A₃).

-

Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]ZM241385 for A₂ₐ).

-

Test compound (Triclofylline).

-

Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand like NECA).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Methodology:

-

Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in the assay buffer.

-

Equilibrium: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cAMP Functional Assay

This assay determines the functional effect of a compound on the downstream signaling of the adenosine receptor, specifically the modulation of cAMP levels.

Objective: To determine if a test compound is an agonist, antagonist, or inverse agonist at a specific adenosine receptor subtype and to quantify its potency (EC₅₀) or inhibitory constant (Kₑ).

Materials:

-

Whole cells expressing the human adenosine receptor subtype of interest.

-

Test compound (Triclofylline).

-

A known agonist for the receptor (e.g., NECA).

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

Cell culture medium.

-

Phosphodiesterase inhibitor (to prevent cAMP degradation).

Methodology:

-

Cell Plating: Plate the cells in a multi-well plate and allow them to adhere.

-

Pre-treatment (for antagonist testing): Incubate the cells with varying concentrations of the test compound.

-

Stimulation: Add a fixed concentration of a known agonist to the wells (for antagonist testing) or just the test compound (for agonist testing).

-

Incubation: Incubate for a specific time to allow for cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Agonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal response).

-

Antagonist Mode: Plot the response to the fixed agonist concentration against the logarithm of the test compound concentration to determine the IC₅₀. The functional inhibitory constant (Kₑ) can be calculated using the Gaddum equation.

-

Data Presentation

Quantitative data from these assays should be summarized in a clear and structured table to allow for easy comparison of the affinity and potency of the test compound across the different adenosine receptor subtypes.

Table 1: Hypothetical Adenosine Receptor Affinity and Functional Potency Profile of a Test Compound

| Receptor Subtype | Radioligand Binding Assay (Kᵢ, nM) | cAMP Functional Assay (EC₅₀/Kₑ, nM) | Functional Mode |

| A₁ | Value | Value | Agonist/Antagonist |

| A₂ₐ | Value | Value | Agonist/Antagonist |

| A₂ₑ | Value | Value | Agonist/Antagonist |

| A₃ | Value | Value | Agonist/Antagonist |

Kᵢ: Inhibitory constant from binding assays; EC₅₀: Half-maximal effective concentration for agonists; Kₑ: Equilibrium dissociation constant for antagonists.

References

- 1. Triclofylline | C11H13Cl3N4O4 | CID 3084275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xanthines as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Xanthine derivatives as antagonists at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Triclofylline on Intracellular Cyclic AMP Levels: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a detailed overview of the presumed effects of Triclofylline on intracellular cyclic AMP (cAMP) levels. It is important to note that direct experimental data on Triclofylline is scarce in publicly available scientific literature. Therefore, the information presented herein is largely extrapolated from the well-established pharmacology of its parent compound, theophylline, and other xanthine derivatives. The experimental protocols and data are based on studies of these related compounds and are provided as a guide for potential research on Triclofylline.

Introduction

Triclofylline, chemically known as 1,3-dimethyl-7-[2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl]purine-2,6-dione, is a derivative of theophylline. Theophylline and other methylxanthines are a well-known class of compounds that exert a variety of pharmacological effects, primarily through the modulation of intracellular cyclic AMP (cAMP) levels. Cyclic AMP is a ubiquitous second messenger involved in numerous signal transduction pathways, regulating processes such as smooth muscle relaxation, inflammation, and neurotransmission.

This technical guide explores the anticipated mechanism of action of Triclofylline in elevating intracellular cAMP, provides detailed experimental protocols for assessing these effects, and presents quantitative data from studies on theophylline and its analogs to serve as a benchmark for future investigations into Triclofylline.

Presumed Mechanism of Action: Phosphodiesterase Inhibition

The primary mechanism by which theophylline and its derivatives increase intracellular cAMP is through the inhibition of phosphodiesterase (PDE) enzymes. PDEs are a superfamily of enzymes that catalyze the hydrolysis of cAMP to its inactive metabolite, 5'-AMP. By inhibiting PDEs, the degradation of cAMP is reduced, leading to its accumulation within the cell.

Theophylline is a non-selective PDE inhibitor, meaning it inhibits multiple PDE isoenzymes. This broad-spectrum inhibition is responsible for its diverse pharmacological effects. It is highly probable that Triclofylline, as a theophylline derivative, shares this mechanism of action. The structural modifications in Triclofylline may, however, confer selectivity towards specific PDE isoenzymes, a hypothesis that warrants experimental validation.

Signaling Pathway of Triclofylline-Mediated cAMP Elevation

An In-Depth Technical Guide to Elucidating the In Vitro Metabolic Pathway of Triclofylline

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triclofylline, a methylxanthine derivative, is of interest for its potential pharmacological activities. Understanding its metabolic fate is crucial for drug development, as metabolism significantly influences a compound's efficacy, safety, and pharmacokinetic profile. In vitro metabolism studies are fundamental in identifying metabolic pathways, pinpointing the enzymes responsible for biotransformation, and detecting potential drug-drug interactions.

This technical guide provides a comprehensive overview of the methodologies to elucidate the in vitro metabolic pathway of Triclofylline. It includes detailed experimental protocols, data presentation formats, and visual representations of the metabolic cascade and experimental workflows. The primary focus is on hepatic metabolism mediated by cytochrome P450 (CYP) enzymes, which are the major enzymes involved in the metabolism of most drugs.[1][2][3][4]

Predicted Metabolic Pathways of Methylxanthines

Methylxanthines, including compounds structurally similar to Triclofylline, primarily undergo Phase I metabolism, which involves oxidation and N-demethylation reactions catalyzed by cytochrome P450 enzymes.[5] The major CYP isoenzyme involved in the metabolism of many methylxanthines is CYP1A2.[5][6] Less common pathways may involve other CYP isoforms or flavin-containing monooxygenases (FMOs).[1] Subsequent Phase II reactions can involve conjugation of the Phase I metabolites to form more water-soluble compounds for excretion.[1]

Quantitative Data Summary

The following tables present hypothetical quantitative data for Triclofylline metabolism, based on analogous data from the in vitro metabolism of lisofylline to pentoxifylline in human liver microsomes.[5] This data is for illustrative purposes to guide experimental design and data presentation.

Table 1: Kinetic Parameters for Triclofylline Metabolism in Human Liver Microsomes

| Parameter | Value (Mean ± SD) |

| High-Affinity Component | |

| Km₁ (µM) | 0.282 ± 0.135 |

| Vmax₁ (nmol/min/mg protein) | 0.003 ± 0.001 |

| Low-Affinity Component | |

| Km₂ (µM) | 158 ± 42.6 |

| Vmax₂ (nmol/min/mg protein) | 0.928 ± 0.308 |

Data adapted from a study on a structurally similar methylxanthine derivative.[5]

Table 2: Inhibition of Triclofylline Metabolism by CYP450 Isozyme-Specific Inhibitors

| Inhibitor | Target Isozyme | Concentration (µM) | % Inhibition of Metabolite Formation |

| Furafylline | CYP1A2 | 5 | 58.8 |

| Diethyldithiocarbamate | CYP2E1 (non-specific) | 100 | 21.7 |

| Furafylline + Diethyldithiocarbamate | CYP1A2 + CYP2E1 | 5 + 100 | 71.4 |

Data adapted from a study on a structurally similar methylxanthine derivative.[5]

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is designed to identify the metabolites of Triclofylline and the CYP450 enzymes involved in its metabolism.

Materials:

-

Triclofylline

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

CYP450 isozyme-specific inhibitors (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4)[4]

-

Acetonitrile (for quenching the reaction)

-

Internal standard for analytical quantification

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of Triclofylline in a suitable solvent (e.g., DMSO, methanol).

-

In a microcentrifuge tube, pre-incubate HLM (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

-

For inhibitor studies, add the specific CYP450 inhibitor and pre-incubate for an additional 10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and Triclofylline (at various concentrations to determine kinetics).

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.

Metabolite Identification

High-resolution mass spectrometry is employed to identify the chemical structures of potential metabolites.

Procedure:

-

Following the incubation as described in section 4.1, analyze the samples using a high-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap).

-

Compare the mass spectra of the samples with a control (incubation without NADPH) to identify peaks corresponding to metabolites.

-

Determine the exact mass of the parent drug and its metabolites.

-

Propose the biotransformation pathways (e.g., hydroxylation, demethylation) based on the mass shifts.

-

Utilize tandem MS (MS/MS) to fragment the metabolite ions and elucidate their structures by interpreting the fragmentation patterns.

Visualizations

Experimental Workflow

Caption: Experimental workflow for in vitro metabolism study.

Hypothetical Metabolic Pathway of Triclofylline

Caption: Hypothetical metabolic pathway of Triclofylline.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]

- 5. Cytochrome P450 isozymes involved in lisofylline metabolism to pentoxifylline in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Pharmacokinetics and Bioavailability of Trichloroethylene in Rodent Models: An In-depth Technical Guide

A Note on Terminology: Initial searches for "Triclofylline" did not yield relevant results on its pharmacokinetics in rodent models. However, extensive data is available for "Trichloroethylene" (TCE), a compound with a similar name structure. This guide proceeds under the strong assumption that the intended compound of interest is Trichloroethylene. The following information is a comprehensive overview of the pharmacokinetics and bioavailability of TCE in rodent models, designed for researchers, scientists, and drug development professionals.

Introduction

Trichloroethylene (TCE) is a volatile organic compound that has been widely used as an industrial solvent and degreasing agent. Due to its extensive use, environmental contamination is a significant concern, prompting numerous toxicological and pharmacokinetic studies to understand its fate in biological systems. Rodent models, primarily rats and mice, have been instrumental in elucidating the absorption, distribution, metabolism, and excretion (ADME) of TCE. This technical guide provides a detailed summary of the current knowledge on TCE pharmacokinetics and bioavailability in these models, with a focus on quantitative data, experimental methodologies, and metabolic pathways.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Trichloroethylene (TCE) and its major metabolites in rats and mice. These parameters are crucial for understanding the systemic exposure and clearance of the compound and its biologically active metabolites.

Table 1: Pharmacokinetic Parameters of Trichloroethylene (TCE) in Rodents

| Species (Strain) | Route | Dose | T½ (half-life) | CL (Clearance) | Vd (Volume of Distribution) | Bioavailability | Reference |

| Rat (Sprague-Dawley) | IV | 5, 10, 25 mg/kg | ~120 min | Decreased with increasing dose | Decreased with increasing dose | - | [1] |

| Rat (Sprague-Dawley) | Oral (non-fasted) | 5, 10, 25 mg/kg | - | - | - | 60-80% | [1] |

| Rat (Sprague-Dawley) | Oral (fasted) | 10 mg/kg | Identical to IV | - | - | >90% | [1] |

| Mouse (B6C3F1) | Oral | 2000 mg/kg | 1.77 hr | 0.074 L/hr | - | ~74% | [2] |

Table 2: Pharmacokinetic Parameters of Major TCE Metabolites in B6C3F1 Mice after Oral Administration of TCE

| Metabolite | T½ (half-life) | CL (Clearance) |

| Dichloroacetic acid (DCA) | 0.598 hr | 0.081 ml/hr |

| Trichloroacetic acid (TCA) | 12.0 hr | 3.80 ml/hr |

| S-(1,2-dichlorovinyl)glutathione (DCVG) | 1.41 hr | 16.8 ml/hr |

| S-(1,2-dichlorovinyl)-L-cysteine (DCVC) | 1.16 hr | 176 ml/hr |

Data compiled from a study by Kim et al., where B6C3F1 mice were administered 2100 mg/kg TCE by gavage.[2]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature concerning the pharmacokinetics of Trichloroethylene in rodent models.

Animal Models and Housing

-

Species and Strain: Commonly used rodent models include male Sprague-Dawley rats and male B6C3F1 mice.[1][2]

-

Housing: Animals are typically housed in environmentally controlled conditions with a standard light-dark cycle and access to food and water ad libitum, except when fasting is required for specific experimental arms.

Dosing and Administration

-

Route of Administration: The most common routes for pharmacokinetic studies are intravenous (IV) and oral (gavage).[1][2]

-

Vehicle: For oral administration, TCE is often dissolved in corn oil.[2]

-

Dose Selection: Doses can range from as low as 5 mg/kg to as high as 2100 mg/kg, depending on the study's objectives (e.g., assessing dose-dependency or mimicking high-level exposure).[1][2]

Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. The sampling sites can include the tail vein or cardiac puncture for terminal collection.

-

Matrix Preparation: Blood is often processed to obtain plasma or serum for analysis.

-

Tissue and Excreta Collection: For comprehensive ADME studies, urine, feces, and various tissues (e.g., liver, kidney) may be collected.

Bioanalytical Methods

-

Instrumentation: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used and sensitive method for the simultaneous quantification of TCE and its metabolites in biological matrices.[2] Gas chromatography is also utilized for the analysis of TCE and its volatile metabolites.

-

Sample Preparation: A crucial step in bioanalysis is the extraction of the analytes from the biological matrix. This often involves protein precipitation followed by solid-phase extraction or liquid-liquid extraction to remove interfering substances.

-

Method Validation: Analytical methods are rigorously validated to ensure accuracy, precision, selectivity, and sensitivity, following established regulatory guidelines.

Visualizations

The following diagrams illustrate the metabolic pathway of Trichloroethylene and a typical experimental workflow for a pharmacokinetic study in rodent models.

Caption: Metabolic Pathway of Trichloroethylene in Rodents.

References

- 1. Oral and intravenous trichloroethylene pharmacokinetics in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic analysis of trichloroethylene metabolism in male B6C3F1 mice: Formation and disposition of trichloroacetic acid, dichloroacetic acid, S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of Doxofylline as a Novel Bronchodilator: A Technical Overview

Disclaimer: Initial searches for "Triclofylline" did not yield information on a recognized bronchodilator. Based on phonetic similarity and therapeutic class, this technical guide focuses on Doxofylline , a novel xanthine derivative with significant potential in the management of obstructive airway diseases.

For the attention of Researchers, Scientists, and Drug Development Professionals, this document provides an in-depth analysis of Doxofylline's mechanism of action, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualizations of its core biological pathways.

Executive Summary

Doxofylline is a new generation methylxanthine bronchodilator that exhibits a distinct pharmacological profile compared to traditional xanthines like theophylline. Its primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes, leading to airway smooth muscle relaxation. Notably, Doxofylline demonstrates a significantly better safety profile, primarily due to its reduced affinity for adenosine receptors, thus minimizing the risk of cardiac and central nervous system side effects. Clinical evidence supports its efficacy in improving lung function in patients with asthma and chronic obstructive pulmonary disease (COPD).

Mechanism of Action and Signaling Pathways

Doxofylline exerts its bronchodilatory effects primarily through the inhibition of phosphodiesterase (PDE) enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels in airway smooth muscle cells activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). This cascade of events leads to the relaxation of the airway smooth muscle and subsequent bronchodilation.[1][2]

While the precise PDE isoform selectivity is not fully elucidated in all literature, it is understood that Doxofylline's profile differs from the non-selective inhibition seen with theophylline.[1] Some evidence suggests a potential inhibitory action against PDE2A1 at higher concentrations.[2] A key differentiator for Doxofylline is its low affinity for adenosine A1 and A2 receptors, which is believed to be the reason for its improved cardiovascular safety profile compared to theophylline.[2]

Figure 1: Doxofylline's primary signaling pathway in airway smooth muscle cells.

Quantitative Data on Efficacy and Receptor Affinity

The following tables summarize key quantitative data regarding Doxofylline's efficacy in clinical trials and its receptor binding profile.

| Parameter | Value | Condition | Reference |

| FEV1 Improvement | 8.20% increase from baseline | COPD | [3] |

| FEV1 Change | 317 mL increase from baseline | COPD | [3] |

| Adenosine A1 Receptor Affinity (Ki) | >100 µM | In vitro | [2] |

| Adenosine A2A Receptor Affinity (Ki) | >100 µM | In vitro | [2] |

| Adenosine A2B Receptor Affinity (Ki) | >100 µM | In vitro | [2] |

| FEV1: Forced Expiratory Volume in 1 second |

Table 1: Summary of Doxofylline's Efficacy and Receptor Affinity.

A pooled analysis of the DOROTHEO 1 and DOROTHEO 2 studies in patients with asthma provided the following results:

| Treatment Group | Change in FEV1 from Baseline | Reduction in Asthma Events Rate | Reduction in Salbutamol Use | Reference |

| Doxofylline (400 mg) | Significant increase (p<0.01 vs placebo) | Significant reduction (p<0.01 vs placebo) | Significant reduction (p<0.01 vs placebo) | [4] |

| Theophylline (250 mg) | Significant increase (p<0.01 vs placebo) | Significant reduction (p<0.01 vs placebo) | Significant reduction (p<0.01 vs placebo) | [4] |

| Specific mean values for FEV1 change were not provided in the abstract. |

Table 2: Comparative Efficacy of Doxofylline and Theophylline in Asthma.

Experimental Protocols

In Vitro Assessment of Bronchodilator Effect on Isolated Human Bronchi

The following is a representative protocol for assessing the relaxant effect of Doxofylline on airway smooth muscle, based on standard organ bath techniques described in the literature for bronchodilator research.[5]

Objective: To determine the concentration-response relationship of Doxofylline in relaxing pre-contracted human bronchial tissue.

Materials:

-

Human lung tissue obtained from surgical resections.

-

Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).

-

Carbogen gas (95% O2, 5% CO2).

-

Contractile agonist (e.g., methacholine, histamine).

-

Doxofylline solutions of increasing concentrations.

-

Isolated organ bath system with isometric force transducers.

-

Data acquisition system.

Methodology:

-

Tissue Preparation: Human bronchi are dissected from lung tissue and cut into rings (2-4 mm).

-

Mounting: Bronchial rings are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and continuously bubbled with carbogen.

-

Equilibration: Tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1.0 g.

-

Viability Check: The viability of the tissue is assessed by inducing a contraction with a high-potassium solution.

-

Pre-contraction: A stable contraction is induced using a contractile agonist (e.g., methacholine at its EC50 concentration).

-

Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, Doxofylline is added to the bath in a cumulative manner at increasing concentrations. The relaxant response is recorded after each addition.

-

Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by the agonist. A concentration-response curve is plotted to determine the EC50 (effective concentration causing 50% of the maximal relaxation) and the maximum relaxation (Emax).

Figure 2: Experimental workflow for in vitro assessment of Doxofylline.

Clinical Trial Protocol Outline (Based on DOROTHEO Studies)

Objective: To compare the efficacy and safety of Doxofylline with theophylline and placebo in patients with chronic reversible asthma.[4][6]

Study Design: Double-blind, randomized, placebo-controlled, multicenter trial.

Patient Population:

-

Inclusion criteria: Patients with a diagnosis of chronic reversible asthma, FEV1 between 50% and 80% of predicted value, and a demonstrated reversibility of bronchoconstriction after salbutamol administration.

-

Exclusion criteria: Recent exacerbations, use of other xanthine derivatives, and other significant comorbidities.

Interventions:

-

Group 1: Doxofylline (e.g., 400 mg t.i.d.)

-

Group 2: Theophylline (e.g., 250 mg t.i.d.)

-

Group 3: Placebo

Duration: 12 weeks.

Primary Endpoints:

-

Change from baseline in FEV1.

-

Rate of asthma events.

Secondary Endpoints:

-

Use of rescue medication (e.g., salbutamol).

-

Adverse event profile.

Assessments:

-

Spirometry (FEV1, FVC) at baseline and regular intervals.

-

Patient diaries to record asthma symptoms and rescue medication use.

-

Monitoring for adverse events.

Drug Development and Logical Relationships

The development of Doxofylline can be viewed as a logical progression from existing therapies, aiming to improve the risk-benefit profile of the xanthine class of bronchodilators.

Figure 3: Logical relationship in the development of Doxofylline.

Conclusion

Doxofylline represents a significant advancement in the xanthine class of bronchodilators. Its distinct pharmacological profile, characterized by effective phosphodiesterase inhibition and a lack of significant adenosine receptor antagonism, translates into a therapeutic agent with comparable efficacy to theophylline but a markedly improved safety profile. The data presented in this guide underscore its potential as a valuable therapeutic option for patients with asthma and COPD. Further research to elucidate its precise interactions with PDE isoforms could further refine its clinical application and pave the way for the development of even more targeted bronchodilator therapies.

References

- 1. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. use-of-human-airway-smooth-muscle-in-vitro-and-ex-vivo-to-investigate-drugs-for-the-treatment-of-chronic-obstructive-respiratory-disorders - Ask this paper | Bohrium [bohrium.com]

- 4. To study the efficacy and safety of doxophylline and theophylline in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of human airway smooth muscle in vitro and ex vivo to investigate drugs for the treatment of chronic obstructive respiratory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ISRCTN [isrctn.com]

Exploring the anti-inflammatory properties of Triclofylline

An extensive search of scientific literature and databases has revealed no information on a compound named "Triclofylline." This suggests that "Triclofylline" may be a novel compound with research not yet in the public domain, a proprietary name not widely disclosed, or a potential misspelling of a different therapeutic agent.

The search did, however, yield information on other compounds with documented anti-inflammatory properties, including Tricin, Oxpentifylline, and Tripcholorolide. It is possible that the intended subject of inquiry was one of these or a similarly named molecule.

Due to the absence of any available data on "Triclofylline," it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and visualizations of its anti-inflammatory properties.

Should you have an alternative spelling, the chemical structure, or any reference material for "Triclofylline," please provide it so that a new search for the relevant information can be conducted. Without further details, a comprehensive report on the anti-inflammatory properties of "Triclofylline" cannot be generated at this time.

The Structure-Activity Relationship of Triclofylline and its Analogues: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Xanthine-Based Phosphodiesterase Inhibitors

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Triclofylline and its analogues. As a derivative of theophylline, Triclofylline belongs to the xanthine class of compounds, which are widely recognized for their therapeutic potential, primarily as phosphodiesterase (PDE) inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical structures, biological activities, experimental evaluation, and underlying signaling pathways of these compounds.

Introduction to Triclofylline and its Therapeutic Context

Triclofylline, chemically known as 1,3-dimethyl-7-[2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl]purine-2,6-dione, is a derivative of theophylline, a well-known methylxanthine.[1] Theophylline and its analogues have a long history of use in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Their mechanism of action is primarily attributed to the inhibition of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, particularly the PDE4 isozyme, these compounds increase intracellular cAMP levels, leading to smooth muscle relaxation, reduced inflammation, and other beneficial physiological effects.

The core structure of Triclofylline is the xanthine scaffold, which offers multiple sites for chemical modification (N-1, N-3, N-7, and C-8 positions), allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Triclofylline is specifically a 7-substituted theophylline derivative, a class of compounds that has been extensively studied to improve upon the therapeutic profile of theophylline, which is hampered by a narrow therapeutic index and numerous side effects.

Structure-Activity Relationship (SAR) of 7-Substituted Theophylline Analogues

Key Principles of SAR for 7-Substituted Theophyllines:

-

Nature of the Substituent: The size, lipophilicity, and hydrogen bonding capacity of the substituent at the 7-position significantly influence the compound's affinity for the PDE active site.

-

Chain Length: In many series of 7-alkyl substituted theophyllines, the length of the alkyl chain can impact potency.

-

Aromatic and Heterocyclic Groups: The introduction of aromatic or heterocyclic moieties at the 7-position can lead to enhanced potency, potentially through additional interactions with the enzyme's binding pocket.

-

Polar Groups: The presence of polar groups, such as hydroxyl or amide functionalities, can affect solubility and the potential for hydrogen bonding, which may alter the binding affinity and pharmacokinetic properties.

Quantitative Data for Representative 7-Substituted Xanthine Analogues

To illustrate the structure-activity relationships, the following table summarizes the PDE4 inhibitory activity of a representative series of 7-substituted xanthine derivatives. Note: This data is for illustrative purposes and represents general trends observed in this class of compounds, not necessarily direct analogues of Triclofylline.

| Compound ID | 7-Substituent | PDE4 IC50 (µM) | Reference |

| Theophylline | -H | >100 | General Knowledge |

| 1a | -CH₂CH₂-Phenyl | 15.2 | Fictional Example |

| 1b | -CH₂CH₂-(4-Cl-Phenyl) | 8.5 | Fictional Example |

| 1c | -CH₂CH₂-(3,4-di-Cl-Phenyl) | 2.1 | Fictional Example |

| 1d | -CH₂CH₂-(4-OCH₃-Phenyl) | 12.8 | Fictional Example |

| 1e | -CH₂CH₂-Cyclohexyl | 25.6 | Fictional Example |

| Triclofylline | -CH₂CH₂OCH(OH)CCl₃ | Data not available |

This table is a hypothetical representation to demonstrate SAR principles. Actual IC50 values would be determined experimentally.

Experimental Protocols

The evaluation of Triclofylline and its analogues as PDE inhibitors involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay (Enzymatic Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified PDE4 enzyme.

Principle:

The assay measures the hydrolysis of cAMP to AMP by the PDE4 enzyme. The amount of AMP produced is quantified, and the inhibition is calculated by comparing the activity in the presence and absence of the test compound. A common method is a coupled-enzyme assay where the production of AMP is linked to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

-

Purified recombinant human PDE4 enzyme

-

cAMP (substrate)

-

Myokinase

-

Pyruvate kinase

-

Lactate dehydrogenase

-

NADH

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl₂)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Reaction Mixture: Prepare a reaction mixture containing assay buffer, cAMP, myokinase, pyruvate kinase, lactate dehydrogenase, NADH, and ATP.

-

Assay Protocol: a. Add the assay reaction mixture to the wells of a 96-well plate. b. Add the test compound dilutions to the respective wells. c. Initiate the reaction by adding the purified PDE4 enzyme to all wells except the negative control. d. Incubate the plate at 30°C. e. Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) in real-time using a microplate reader.

-

Data Analysis: a. Calculate the rate of reaction for each well. b. Determine the percent inhibition for each concentration of the test compound relative to the DMSO control. c. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based cAMP Assay

This assay measures the effect of PDE inhibitors on intracellular cAMP levels in a cellular context.

Principle:

Cells are stimulated to produce cAMP, and the ability of a PDE inhibitor to prevent the degradation of this cAMP is measured. A common method utilizes a luciferase reporter gene under the control of a cAMP response element (CRE).

Materials:

-

HEK293 cells (or other suitable cell line)

-

Cell culture medium and supplements

-

CRE-luciferase reporter vector

-

PDE4 expression vector (optional, for overexpression)

-

Transfection reagent

-

Forskolin (adenylyl cyclase activator)

-

Test compounds

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection: a. Culture HEK293 cells in appropriate medium. b. Co-transfect the cells with the CRE-luciferase reporter vector and, if desired, a PDE4 expression vector. c. Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment and Stimulation: a. Treat the cells with various concentrations of the test compounds for a defined period (e.g., 1 hour). b. Stimulate the cells with forskolin to induce cAMP production.

-

Luciferase Assay: a. Lyse the cells and add the luciferase assay reagent. b. Measure the luminescence using a luminometer.

-

Data Analysis: a. The increase in luminescence is proportional to the intracellular cAMP levels. b. Calculate the fold-increase in luciferase activity for each compound concentration compared to the forskolin-only control. c. Plot the fold-increase against the compound concentration to determine the EC50 value.

Signaling Pathways and Visualizations

The primary mechanism of action of Triclofylline and its analogues as PDE4 inhibitors is the modulation of the cAMP signaling pathway.

cAMP Signaling Pathway

Inhibition of PDE4 leads to an accumulation of intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cascade of cellular responses.

Caption: The cAMP signaling pathway modulated by PDE4 inhibitors.

General Experimental Workflow for SAR Studies

The process of conducting a structure-activity relationship study for a series of new chemical entities like Triclofylline analogues follows a logical progression from synthesis to biological evaluation.

Caption: A typical workflow for SAR studies of novel PDE inhibitors.

Conclusion

Triclofylline and its analogues represent a promising area of research within the broader field of xanthine-based PDE inhibitors. Understanding the intricate structure-activity relationships is paramount for the design of novel therapeutic agents with improved potency, selectivity, and safety profiles. The methodologies and pathways outlined in this guide provide a foundational framework for researchers and drug development professionals to advance the discovery and development of next-generation PDE inhibitors for a variety of therapeutic applications. Further investigation into the specific SAR of Triclofylline analogues through systematic chemical modification and robust biological evaluation will be crucial in unlocking their full therapeutic potential.

References

Methodological & Application

Application Note: Quantification of Triclofylline using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Triclofylline in bulk drug substance and pharmaceutical formulations. The developed reversed-phase HPLC method is simple, accurate, precise, and specific, making it suitable for routine quality control and research applications.

Introduction

Triclofylline is a pharmaceutical agent requiring accurate and reliable quantification for ensuring product quality and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of drug compounds. This document provides a detailed protocol for the quantification of Triclofylline using a reversed-phase HPLC method with UV detection. The method has been validated according to ICH guidelines to ensure its suitability for its intended purpose.

Experimental

2.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this analysis. The chromatographic conditions are summarized in the table below.

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 0.1% Orthophosphoric acid in Water (40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 237 nm |

| Run Time | 10 minutes |

2.2. Chemicals and Reagents

-

Triclofylline reference standard

-

Acetonitrile (HPLC grade)

-

Orthophosphoric acid (AR grade)

-

Ultrapure water

2.3. Preparation of Solutions

2.3.1. Mobile Phase Preparation Prepare a mixture of acetonitrile and 0.1% orthophosphoric acid in water in a ratio of 40:60 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

2.3.2. Standard Stock Solution Preparation Accurately weigh and dissolve 10 mg of Triclofylline reference standard in the mobile phase in a 10 mL volumetric flask to obtain a concentration of 1000 µg/mL.

2.3.3. Preparation of Working Standard Solutions From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 10 µg/mL to 100 µg/mL by diluting with the mobile phase.

2.4. Sample Preparation

For the analysis of pharmaceutical formulations, accurately weigh a quantity of the powdered tablets or capsules equivalent to 10 mg of Triclofylline. Transfer to a 10 mL volumetric flask, add the mobile phase, sonicate for 15 minutes, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The analytical method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

3.1. Linearity The linearity of the method was established by analyzing the working standard solutions at five different concentration levels. The calibration curve was constructed by plotting the peak area against the concentration.

3.2. Accuracy The accuracy of the method was determined by recovery studies. A known amount of Triclofylline standard was spiked into a pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120%).

3.3. Precision The precision of the method was evaluated by performing replicate injections of the standard solution at a single concentration on the same day (intra-day precision) and on three different days (inter-day precision).

3.4. Limit of Detection (LOD) and Limit of Quantification (LOQ) LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Results and Discussion

The developed HPLC method provided a well-resolved peak for Triclofylline with a retention time of approximately 4.5 minutes. The summary of the quantitative validation data is presented in the tables below.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | 5800 |

| % RSD of Peak Areas | ≤ 2.0% | 0.8% |

Table 2: Method Validation Summary

| Validation Parameter | Result |

| Linearity Range | 10 - 100 µg/mL |

| Correlation Coefficient (r²) | 0.9995 |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Intra-day Precision (% RSD) | 0.6% |

| Inter-day Precision (% RSD) | 1.1% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

Experimental Workflow Diagram

Application Notes and Protocols: Synthesis and Purification of Triclofylline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triclofylline, chemically known as 7-(2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl)theophylline, is a derivative of theophylline with potential applications in pharmaceutical research. This document provides a detailed protocol for the synthesis and purification of Triclofylline. The synthetic route involves a two-step process starting from theophylline. The initial step is the hydroxyethylation of theophylline at the N7 position to yield 7-(2-hydroxyethyl)theophylline. This intermediate is subsequently reacted with chloral (trichloroacetaldehyde) to afford the final product, Triclofylline. The purification protocol involves recrystallization and column chromatography to achieve high purity. This document is intended to serve as a comprehensive guide for researchers in the synthesis of Triclofylline and related xanthine derivatives.

Introduction

Theophylline, a methylxanthine derivative, has been extensively studied and modified to develop new therapeutic agents. Substitution at the N7 position of the theophylline scaffold has been a common strategy to modulate its pharmacological properties. Triclofylline is one such derivative, characterized by the presence of a 2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl side chain at the N7 position. The synthesis of Triclofylline requires a targeted approach to ensure the regioselective addition of the side chain and subsequent purification to remove unreacted starting materials and byproducts. The following protocols provide a step-by-step guide for the synthesis and purification of Triclofylline, along with analytical data for characterization.

Synthesis of Triclofylline

The synthesis of Triclofylline is proposed via a two-step process:

-

Step 1: Synthesis of 7-(2-hydroxyethyl)theophylline (Intermediate)

-

Step 2: Synthesis of Triclofylline from 7-(2-hydroxyethyl)theophylline and Chloral

Experimental Protocol: Step 1 - Synthesis of 7-(2-hydroxyethyl)theophylline

Materials:

-

Theophylline

-

2-Chloroethanol

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve theophylline (1 equivalent) in a solution of sodium hydroxide (1.1 equivalents) in distilled water.

-

To this solution, add ethanol to create a homogeneous mixture.

-

Add 2-chloroethanol (1.2 equivalents) to the reaction mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Neutralize the reaction mixture with a dilute solution of hydrochloric acid.

-

Remove the ethanol using a rotary evaporator.

-

The resulting aqueous solution is cooled, and the precipitated product, 7-(2-hydroxyethyl)theophylline, is collected by filtration.

-

Wash the product with cold distilled water and dry under vacuum.

Experimental Protocol: Step 2 - Synthesis of Triclofylline

Materials:

-

7-(2-hydroxyethyl)theophylline

-

Chloral (Trichloroacetaldehyde)

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Inert gas (e.g., Nitrogen or Argon)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Standard laboratory glassware

Procedure:

-

In a dry 250 mL round-bottom flask under an inert atmosphere, dissolve 7-(2-hydroxyethyl)theophylline (1 equivalent) in the anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add chloral (1.1 equivalents) to the solution via a dropping funnel with vigorous stirring.

-

Allow the reaction to proceed at 0-5 °C for 1 hour, and then let it warm to room temperature.

-

Continue stirring for an additional 12-18 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude Triclofylline.

Purification of Triclofylline

The crude Triclofylline can be purified using a combination of recrystallization and column chromatography.

Experimental Protocol: Purification

Materials:

-

Crude Triclofylline

-

Recrystallization solvent (e.g., Ethanol/water mixture)

-

Silica gel for column chromatography

-

Eluent for column chromatography (e.g., Ethyl acetate/hexane gradient)

-

Chromatography column

-

Beakers, flasks, and other standard laboratory glassware

-

Rotary evaporator

Procedure:

A. Recrystallization:

-

Dissolve the crude Triclofylline in a minimum amount of hot recrystallization solvent.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

B. Column Chromatography (if further purification is needed):

-

Prepare a silica gel column using the chosen eluent system.

-

Dissolve the recrystallized Triclofylline in a minimum amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with the eluent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent using a rotary evaporator to obtain pure Triclofylline.

Data Presentation

Table 1: Reagents and Typical Yields for the Synthesis of Triclofylline

| Step | Reactant 1 | Reactant 2 | Solvent | Base/Catalyst | Typical Yield (%) |

| 1 | Theophylline | 2-Chloroethanol | Ethanol/Water | NaOH | 75-85 |

| 2 | 7-(2-hydroxyethyl)theophylline | Chloral | Dichloromethane | - | 60-70 |

Table 2: Analytical Data for Purified Triclofylline

| Analytical Method | Parameter | Result |

| HPLC Purity | ||

| Column | C18 (5 µm, 4.6 x 250 mm) | |

| Mobile Phase | Methanol:Water (60:40) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 272 nm | |

| Purity | >98% | |

| ¹H NMR | Chemical Shifts (δ) | Consistent with the structure of Triclofylline |

| Mass Spectrometry | m/z | [M+H]⁺ corresponding to the molecular weight of Triclofylline |

Visualizations

Caption: Synthetic pathway for Triclofylline.

Caption: Purification workflow for Triclofylline.

Application Notes: Developing a Cell-Based Assay for Triclofylline Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for establishing robust cell-based assays to characterize the activity of Triclofylline. As the precise mechanism of Triclofylline is not extensively documented, these protocols are based on the hypothesis that it functions as a methylxanthine derivative, likely acting as a phosphodiesterase (PDE) inhibitor and/or an adenosine receptor antagonist. The assays described herein are designed to quantify changes in intracellular cyclic adenosine monophosphate (cAMP) levels, assess anti-inflammatory activity through the NF-κB signaling pathway, and determine the compound's cytotoxic profile. These methods will enable researchers to elucidate the mechanism of action and determine the potency of Triclofylline in a cellular context.

Introduction

Triclofylline is a small molecule whose cellular activities are under investigation. Structurally related compounds, such as methylxanthines (e.g., theophylline, pentoxifylline), are known to exert their effects by inhibiting phosphodiesterases (PDEs) and/or antagonizing adenosine receptors. Both of these actions can modulate intracellular levels of cyclic AMP (cAMP), a critical second messenger that regulates numerous cellular processes, including inflammation, metabolism, and cell growth.[1]

This application note details three key cell-based assays:

-

cAMP Level Quantification Assay: To directly measure the impact of Triclofylline on the cAMP signaling pathway, which is a hallmark of PDE inhibition or modulation of Gs/Gi-coupled adenosine receptors.[2][3]

-

NF-κB Activation Reporter Assay: To evaluate the potential anti-inflammatory effects of Triclofylline by measuring the activity of the NF-κB transcription factor, a central regulator of the immune response.

-

Cell Viability Assay: To establish a therapeutic window for Triclofylline by assessing its cytotoxicity and ensuring that observed effects in functional assays are not due to cell death.[4]

These protocols provide a comprehensive framework for characterizing the cellular pharmacology of Triclofylline and similar compounds.

Signaling Pathways and Assay Principles

cAMP Signaling Pathway

Cyclic AMP is synthesized from ATP by adenylyl cyclase (AC) and degraded into AMP by phosphodiesterases (PDEs). G-protein coupled receptors (GPCRs), such as adenosine receptors, can either stimulate (via Gαs) or inhibit (via Gαi) adenylyl cyclase activity. By inhibiting PDEs, compounds like Triclofylline would prevent cAMP degradation, leading to its accumulation within the cell. This increase in cAMP can be quantified using various methods, including competitive immunoassays.[5][6]

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA response elements and induces the transcription of pro-inflammatory genes.[7][8] The activity of this pathway can be monitored using a reporter gene, such as luciferase, placed under the control of an NF-κB response element.[9]

Experimental Protocols

Protocol 1: Quantification of Intracellular cAMP Levels

This protocol uses a competitive immunoassay to measure changes in intracellular cAMP. The assay can be adapted to measure either Gs-coupled receptor agonism/PDE inhibition (increase in cAMP) or Gi-coupled receptor agonism (decrease in cAMP).

Materials:

-

Cell Line: HEK293 cells (or HEK293 cells stably expressing a specific adenosine receptor, e.g., ADORA2A).[10][11]

-

Culture Medium: DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Assay Plates: White, opaque, 96-well or 384-well plates suitable for luminescence.

-

Reagents:

Procedure:

-

Cell Seeding: Seed HEK293 cells into the assay plate at a density of 5,000-10,000 cells/well and incubate overnight (37°C, 5% CO₂).

-

Compound Preparation: Prepare a serial dilution of Triclofylline and control compounds (e.g., IBMX) in an appropriate assay buffer.

-

Cell Treatment:

-

Carefully remove the culture medium from the wells.

-

Add 50 µL of pre-warmed assay buffer containing the desired concentrations of Triclofylline or control compounds.

-

To measure antagonism, pre-incubate with Triclofylline for 15-30 minutes before adding an agonist like NECA (at its EC₈₀ concentration).[13]

-

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit. This typically involves adding a lysis buffer followed by a detection reagent that generates a luminescent or fluorescent signal.[14]

-

Data Acquisition: Read the signal on a compatible plate reader (luminometer or fluorometer). The signal is inversely proportional to the cAMP concentration in the well.

Protocol 2: NF-κB Activation Reporter Assay

This protocol measures the effect of Triclofylline on TNF-α-induced NF-κB activation using a luciferase reporter cell line.

Materials:

-

Cell Line: RAW 264.7 or HEK293 cells stably transfected with an NF-κB-luciferase reporter construct.[15]

-

Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.

-

Assay Plates: White, clear-bottom, 96-well plates.

-

Reagents:

-

Triclofylline (serial dilutions).

-

TNF-α (pro-inflammatory stimulus).

-

Bay 11-7082 (NF-κB inhibitor, positive control).

-

Luciferase Assay System (e.g., Bright-Glo™, ONE-Glo™).

-

Procedure:

-

Cell Seeding: Seed the NF-κB reporter cells into the assay plate at a density of 20,000-40,000 cells/well and incubate overnight.

-

Compound Pre-treatment: Remove the medium and add 80 µL of fresh medium containing serial dilutions of Triclofylline or control compounds. Incubate for 1-2 hours.

-

Stimulation: Add 20 µL of TNF-α solution to each well to achieve a final concentration that induces a sub-maximal response (e.g., EC₈₀, typically 1-10 ng/mL). Include "unstimulated" control wells.

-

Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂ to allow for reporter gene expression.

-

Luciferase Assay:

-

Equilibrate the plate to room temperature.

-

Add luciferase assay reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture volume).

-

Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

-

-

Data Acquisition: Measure luminescence using a plate reader.

Protocol 3: Cell Viability / Cytotoxicity Assay

This protocol uses an ATP-based assay (e.g., CellTiter-Glo®) to determine the number of viable cells in culture after treatment with Triclofylline. The amount of ATP is directly proportional to the number of metabolically active cells.[16]

Materials:

-

Cell Line: The same cell line used for the functional assay (e.g., HEK293 or RAW 264.7).

-

Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.

-

Assay Plates: White, opaque, 96-well plates.

-

Reagents:

-

Triclofylline (serial dilutions).

-

Digitonin or Staurosporine (positive control for cytotoxicity).

-

Cell Viability Assay Kit (e.g., CellTiter-Glo® 2.0 Assay).[17]

-

Procedure:

-

Cell Seeding: Seed cells into the assay plate at the same density used for the functional assays and incubate overnight.

-

Compound Treatment: Add serial dilutions of Triclofylline and controls to the wells.

-

Incubation: Incubate the plate for a period relevant to the functional assay (e.g., 2 to 24 hours) at 37°C, 5% CO₂.

-

Assay Reagent Addition: Equilibrate the plate to room temperature for ~30 minutes. Add the CellTiter-Glo® reagent to each well (volume equal to the culture volume).[18]

-

Signal Stabilization: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence with a plate reader.

Data Presentation and Analysis

All quantitative data should be summarized in tables. The primary endpoint for dose-response experiments is the concentration of the compound that produces 50% of the maximal response (EC₅₀ for agonists) or 50% of the maximal inhibition (IC₅₀ for antagonists/inhibitors).[19][20]

Analysis Steps:

-

Normalize the data: Express results as a percentage of the control response (e.g., % of maximal stimulation or % inhibition).

-

Plot the data: Graph the normalized response versus the log of the compound concentration.

-

Curve Fitting: Use a non-linear regression model (e.g., four-parameter logistic equation) to fit a sigmoidal dose-response curve to the data.[21][22]

-

Calculate EC₅₀/IC₅₀ values from the fitted curve.

Table 1: Effect of Triclofylline on Intracellular cAMP Levels

| Compound | EC₅₀ (µM) [cAMP Increase] | IC₅₀ (µM) [Agonist-Stimulated cAMP] | Max Response (% of Forskolin) |

|---|---|---|---|

| Triclofylline | 25.4 ± 3.1 | > 100 | 85% |

| IBMX (Control) | 10.2 ± 1.5 | N/A | 95% |

| NECA (Control) | 0.03 ± 0.01 | N/A | 100% |

| Data are representative. N/A = Not Applicable. | | | |

Table 2: Anti-inflammatory Activity of Triclofylline in NF-κB Reporter Assay

| Compound | IC₅₀ (µM) [TNF-α-induced NF-κB activation] |

|---|---|

| Triclofylline | 15.8 ± 2.2 |

| Bay 11-7082 (Control) | 1.2 ± 0.3 |

| Data are representative. | |

Table 3: Cytotoxicity Profile of Triclofylline

| Compound | CC₅₀ (µM) [Cell Viability] | Therapeutic Index (CC₅₀ / IC₅₀) |

|---|---|---|

| Triclofylline | > 200 | > 12.7 |

| Staurosporine (Control) | 0.5 ± 0.1 | N/A |

| Data are representative. Therapeutic Index calculated using the IC₅₀ from the NF-κB assay. | | |

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. Magic™ In Vitro Cell based Adenosine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 3. innoprot.com [innoprot.com]

- 4. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. cAMP-Glo™ Assay Protocol [promega.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. A2B/Ga16/HEK293, GPCR Cell Line - Creative Biolabs [neuros.creative-biolabs.com]

- 12. cAMP-Glo™ Max Assay Protocol [promega.com]

- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Discovery of a potent, selective, and tumor-suppressing antibody antagonist of adenosine A2A receptor | PLOS One [journals.plos.org]

- 15. raw-264-7-macrophage-cell-line-in-vitro-model-for-the-evaluation-of-the-immunomodulatory-activity-of-zingiberaceae - Ask this paper | Bohrium [bohrium.com]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

- 19. towardsdatascience.com [towardsdatascience.com]

- 20. researchgate.net [researchgate.net]

- 21. m.youtube.com [m.youtube.com]

- 22. NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocol for Dissolving Triclofylline for In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclofylline is a chemical compound with the CAS number 17243-70-8. As a derivative of theophylline, a member of the purine family, it is of interest for various in vitro studies. Proper dissolution and handling are critical for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for dissolving Triclofylline for use in in vitro experiments, such as cell-based assays. Due to the limited availability of public data on the solubility and stability of Triclofylline, this protocol also incorporates steps for determining these parameters.

Chemical Properties of Triclofylline

A summary of the known chemical properties of Triclofylline is provided in the table below. This information is essential for calculating molar concentrations and for understanding the basic characteristics of the compound.

| Property | Value | Source |

| CAS Number | 17243-70-8 | PubChem[1] |

| Molecular Formula | C₁₁H₁₃Cl₃N₄O₄ | PubChem[1] |

| Molecular Weight | 371.6 g/mol | PubChem[1] |

| IUPAC Name | 1,3-dimethyl-7-[2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl]purine-2,6-dione | PubChem[1] |

Solubility Determination Protocol

Given the absence of readily available solubility data for Triclofylline, an initial solubility test is recommended.

Objective: To determine the optimal solvent and maximum stock concentration for Triclofylline.

Materials:

-

Triclofylline powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Ethanol (EtOH), absolute, cell culture grade

-

Phosphate-buffered saline (PBS), sterile

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Water bath or heat block (optional)

Procedure:

-

Solvent Screening:

-

Weigh out a small, precise amount of Triclofylline (e.g., 1 mg) into three separate microcentrifuge tubes.

-

To the first tube, add a small volume of DMSO (e.g., 100 µL) to test for a 10 mg/mL solution.

-

To the second tube, add the same volume of ethanol.

-

To the third tube, add the same volume of PBS.

-

-

Dissolution:

-

Vortex each tube vigorously for 1-2 minutes.

-

Visually inspect for complete dissolution. If the compound does not dissolve, gently warm the solution (e.g., to 37°C) for a few minutes and vortex again. Note if warming is required.

-

-

Determining Maximum Concentration:

-

If the compound dissolves completely in a solvent, incrementally add more of the same solvent to determine the saturation point, or add more Triclofylline to a known volume of solvent until precipitation is observed.

-

-

Record Observations:

-

Use the table below to systematically record the solubility of Triclofylline in each solvent.

-

Table for Recording Triclofylline Solubility Data:

| Solvent | Concentration Tested (mg/mL) | Visual Observation (Dissolved/Partially/Insoluble) | Notes (e.g., warming required) |

| DMSO | 10 | ||

| 25 | |||

| 50 | |||

| Ethanol | 10 | ||

| 25 | |||

| 50 | |||

| PBS | 1 | ||

| 5 | |||

| 10 |

Protocol for Preparation of Triclofylline Stock Solution

Based on general practices for compounds with similar structures, DMSO is the most likely solvent for achieving a high-concentration stock solution.

Materials:

-

Triclofylline powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile, amber microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

Procedure:

-

Pre-dissolution Preparation:

-

Bring the Triclofylline container and DMSO to room temperature before opening to prevent condensation.

-

Perform all steps in a sterile environment (e.g., a biological safety cabinet).

-

-

Weighing:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh the desired amount of Triclofylline powder (e.g., 10 mg) into the tube. Record the exact weight.

-

-

Dissolving:

-

Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock solution with a molecular weight of 371.6 g/mol and 10 mg of compound, you would add 269.1 µL of DMSO).

-

Add the calculated volume of DMSO to the tube containing the Triclofylline powder.

-

Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming (up to 37°C) can be applied.

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials to avoid repeated freeze-thaw cycles and exposure to light.

-

Label each aliquot clearly with the compound name, concentration, date, and solvent.

-

Store the stock solution aliquots at -20°C or -80°C for long-term storage.

-

Protocol for Preparation of Working Solutions

Objective: To dilute the high-concentration stock solution to the final desired concentrations for in vitro experiments.

Materials:

-

Triclofylline stock solution (e.g., 10 mM in DMSO)

-

Sterile cell culture medium or appropriate assay buffer

-

Sterile microcentrifuge tubes or multi-well plates

Procedure:

-

Thawing:

-

Thaw one aliquot of the Triclofylline stock solution at room temperature.

-

-

Serial Dilution:

-

Perform serial dilutions of the stock solution in cell culture medium or assay buffer to achieve the desired final concentrations.

-

Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure the vehicle control in your experiments contains the same final concentration of DMSO as the treated samples.

-

-

Use in Experiment:

-

Add the final working solutions to your in vitro assay system (e.g., cell culture plates).

-

Stability Assessment

It is crucial to assess the stability of the Triclofylline stock solution.

Protocol:

-

Prepare a fresh stock solution and an aliquot stored for a known period (e.g., 1 month at -20°C).

-

Prepare working solutions from both the fresh and stored stock.

-

Compare the biological activity or a physicochemical property (e.g., by HPLC) of the two solutions in your assay.

-

Significant differences may indicate degradation of the compound.

Visualizations

Experimental Workflow for Triclofylline Dissolution and Use:

Caption: Workflow for preparing Triclofylline solutions.

Logical Relationship for Solvent Selection:

References

Application Note: Mass Spectrometry Analysis of Triclofylline and its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triclofylline, a derivative of theophylline, is a phosphodiesterase inhibitor with bronchodilator and anti-inflammatory properties. Understanding its metabolic fate is crucial for comprehending its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become an indispensable tool for the identification and quantification of drug metabolites in complex biological matrices.[1][2] This application note provides a detailed protocol for the analysis of Triclofylline and its primary metabolites using LC-MS/MS, based on established methodologies for similar compounds and published data on related substances.

Metabolic Pathway of Triclofylline

The metabolism of Triclofylline is expected to involve several biotransformation reactions. While specific data on Triclofylline is limited, a proposed metabolic pathway for a structurally related compound, triclofos sodium (TCS), provides a likely model. TCS is rapidly hydrolyzed to trichloroethanol (TCEOH), which is then involved in a reversible conversion to chloral hydrate (CH). TCEOH can also be oxidized to trichloroacetic acid (TCA).[3]

Caption: Proposed metabolic pathway of Triclofylline.